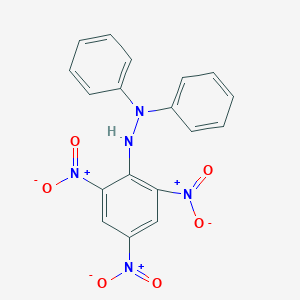

1,1-Diphenyl-2-picrylhydrazine

説明

The exact mass of the compound 1,1-Diphenyl-2-picrylhydrazine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 12563. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,1-Diphenyl-2-picrylhydrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1-Diphenyl-2-picrylhydrazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

1,1-diphenyl-2-(2,4,6-trinitrophenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N5O6/c24-21(25)15-11-16(22(26)27)18(17(12-15)23(28)29)19-20(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-12,19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCBPJVKVIMMEQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)NC3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8061896 | |

| Record name | Hydrazine, 1,1-diphenyl-2-(2,4,6-trinitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1707-75-1, 1898-66-4 | |

| Record name | 1,1-Diphenyl-2-picrylhydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1707-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrazine, 1,1-diphenyl-2-(2,4,6-trinitrophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001707751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Diphenyl-2-picrylhydrazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12563 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DPPH | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12562 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydrazine, 1,1-diphenyl-2-(2,4,6-trinitrophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydrazine, 1,1-diphenyl-2-(2,4,6-trinitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-diphenyl-N'-picrylhydrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.412 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Core Mechanism of 1,1-Diphenyl-2-picrylhydrazine (DPPH) as a Free Radical Scavenger: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1-Diphenyl-2-picrylhydrazine (DPPH) is a stable organic free radical widely utilized in antioxidant assays to evaluate the radical scavenging capabilities of various compounds.[1][2] This technical guide provides an in-depth exploration of the core mechanism of action of DPPH, detailing the chemical principles that govern its function as an oxidant in these assays. It outlines the primary mechanisms through which antioxidants neutralize the DPPH radical, presents quantitative data for standard antioxidants, and provides detailed experimental protocols for the DPPH assay. Furthermore, this guide includes visual representations of the radical scavenging pathways and experimental workflows to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.

Introduction to 1,1-Diphenyl-2-picrylhydrazine (DPPH)

DPPH is a dark-colored crystalline powder composed of stable free radical molecules.[3] The stability of the DPPH radical is attributed to the delocalization of the spare electron over the entire molecule, which prevents dimerization, a common fate for most other free radicals.[3] This electron delocalization also imparts a deep violet color to DPPH solutions, with a characteristic absorption maximum around 517 nm.[2]

The core utility of DPPH in antioxidant research lies in its ability to accept an electron or a hydrogen radical from an antioxidant compound. This process neutralizes the DPPH radical, leading to the formation of the reduced form, DPPH-H, which is a pale yellow hydrazine derivative.[3] The resulting decolorization of the DPPH solution is stoichiometric with respect to the number of electrons or hydrogen atoms it accepts, allowing for the quantitative assessment of antioxidant activity by monitoring the decrease in absorbance at 517 nm.[2]

Core Mechanisms of DPPH Radical Scavenging

The reaction between an antioxidant and the DPPH radical can proceed through several mechanisms, primarily dependent on the structure of the antioxidant and the solvent used. The three most prominent mechanisms are Hydrogen Atom Transfer (HAT), Single Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET).

Hydrogen Atom Transfer (HAT)

In the HAT mechanism, the antioxidant (AH) donates a hydrogen atom to the DPPH radical, resulting in the formation of the reduced DPPH-H and the antioxidant radical (A•). This is a direct, one-step process.

AH + DPPH• → A• + DPPH-H

Single Electron Transfer followed by Proton Transfer (SET-PT)

The SET-PT mechanism is a two-step process. Initially, the antioxidant donates an electron to the DPPH radical, forming the antioxidant radical cation (AH•+) and the DPPH anion (DPPH-). Subsequently, the antioxidant radical cation transfers a proton to the DPPH anion, yielding the antioxidant radical (A•) and the reduced DPPH-H.

Step 1 (SET): AH + DPPH• → AH•+ + DPPH- Step 2 (PT): AH•+ + DPPH- → A• + DPPH-H

Sequential Proton Loss Electron Transfer (SPLET)

The SPLET mechanism is also a two-step process that is particularly relevant in polar solvents. First, the antioxidant undergoes deprotonation to form an anion (A-). This anion then transfers an electron to the DPPH radical, resulting in the formation of the antioxidant radical (A•) and the DPPH anion (DPPH-). The DPPH anion is subsequently protonated by a proton from the solvent.

Step 1 (SPL): AH → A- + H+ Step 2 (ET): A- + DPPH• → A• + DPPH-

Quantitative Data on DPPH Radical Scavenging

The efficiency of an antioxidant in scavenging the DPPH radical is often quantified by its IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals in the reaction mixture. Other important parameters include the reaction stoichiometry (the number of DPPH molecules reduced by one molecule of antioxidant) and the reaction kinetics.

Table 1: IC50 Values of Standard Antioxidants in DPPH Assay

| Antioxidant | IC50 (µM) | Solvent | Reference |

| Ascorbic Acid | 44.0 | Ethanol | [4] |

| Trolox | 55.0 | Ethanol | [4] |

| Gallic Acid | 8.3 | Methanol | [4] |

| Quercetin | 11.2 | Methanol | [5] |

| Catechin | 20.0 | Methanol | [6] |

Table 2: Stoichiometry of DPPH Reaction with Phenolic Compounds

| Compound | Stoichiometric Factor (n) | Reference |

| Gallic Acid | 5.0 | [7] |

| Caffeic Acid | 3.9 | [8] |

| Ferulic Acid | 2.5 | [8] |

| Quercetin | 4.2 | [8] |

| Catechin | 5.1 | [8] |

Table 3: Reaction Kinetics of DPPH with Various Antioxidants

| Antioxidant | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Reference |

| Ascorbic Acid | 21,100 | [9] |

| Gallic Acid | 3,070 | [9] |

| Quercetin | 1,730 | [9] |

| Catechin | 1,200 | [9] |

| Trolox | 800 | [7] |

Experimental Protocols for DPPH Assay

The DPPH assay can be performed using either a spectrophotometer with cuvettes or a microplate reader. Both methods are based on the same principle of measuring the absorbance change of the DPPH solution.

Spectrophotometric Method

Materials:

-

DPPH (1,1-Diphenyl-2-picrylhydrazyl)

-

Methanol or Ethanol (spectrophotometric grade)

-

Antioxidant standard (e.g., Ascorbic acid, Trolox)

-

Test samples

-

Spectrophotometer

-

Cuvettes

-

Micropipettes

Procedure:

-

Preparation of DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol or ethanol. Store this solution in a dark bottle at 4°C.[2]

-

Preparation of Standard and Sample Solutions: Prepare a stock solution of the antioxidant standard (e.g., 1 mg/mL). From this stock, prepare a series of dilutions (e.g., 10, 25, 50, 100, 200 µg/mL). Prepare solutions of the test samples at various concentrations in the same solvent.

-

Assay:

-

Pipette 2.0 mL of the DPPH stock solution into a cuvette.

-

Add 0.5 mL of the standard or sample solution to the cuvette.

-

For the blank, add 0.5 mL of the solvent (methanol or ethanol) to 2.0 mL of the DPPH solution.

-

Mix the solutions thoroughly and incubate in the dark at room temperature for 30 minutes.[3]

-

-

Measurement: Measure the absorbance of the solutions at 517 nm using the spectrophotometer.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.

-

IC50 Determination: Plot the percentage of scavenging activity against the concentration of the standard/sample to determine the IC50 value.

Microplate Reader Method

Materials:

-

Same as for the spectrophotometric method, plus:

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Solutions: Prepare DPPH, standard, and sample solutions as described in the spectrophotometric method.

-

Assay:

-

In a 96-well plate, add 100 µL of the DPPH working solution to each well.[10]

-

Add 100 µL of the standard or sample solution at different concentrations to the wells.[10]

-

For the blank, add 100 µL of the solvent to wells containing 100 µL of the DPPH solution.

-

For the control, add 100 µL of the solvent to wells containing 100 µL of the solvent.

-

-

Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes. Measure the absorbance at 517 nm using a microplate reader.

-

Calculation and IC50 Determination: Calculate the percentage of scavenging activity and determine the IC50 value as described in the spectrophotometric method.

Conclusion

The 1,1-Diphenyl-2-picrylhydrazine assay is a robust, simple, and widely accepted method for assessing the free radical scavenging activity of compounds. Understanding the underlying mechanisms of HAT, SET-PT, and SPLET is crucial for the accurate interpretation of results. This guide has provided a comprehensive overview of the core principles of the DPPH mechanism, supported by quantitative data and detailed experimental protocols. The inclusion of visual diagrams for both the scavenging pathways and experimental workflows aims to enhance the practical application of this knowledge for researchers and professionals in the field of antioxidant research and drug development.

References

- 1. Research Portal [bia.unibz.it]

- 2. acmeresearchlabs.in [acmeresearchlabs.in]

- 3. mdpi.com [mdpi.com]

- 4. dpph assay ic50: Topics by Science.gov [science.gov]

- 5. researchgate.net [researchgate.net]

- 6. scielo.br [scielo.br]

- 7. A Novel Stoichio-Kinetic Model for the DPPH• Assay: The Importance of the Side Reaction and Application to Complex Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A kinetic-based stopped-flow DPPH• method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the DPPH Assay for Antioxidant Activity

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, a widely used method for evaluating the antioxidant capacity of various substances. It covers the core principles, detailed experimental protocols, data interpretation, and key applications.

Core Principle and Mechanism

The DPPH assay is a popular, simple, rapid, and sensitive method to determine the antioxidant or radical scavenging potential of chemical compounds, plant extracts, and other biological samples.[1][2][3] The method is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, thus neutralizing it.[4]

The core of the assay is the DPPH molecule (1,1-diphenyl-2-picrylhydrazyl), which is a stable free radical due to the delocalization of its spare electron across the entire molecule.[1][3] This delocalization prevents the molecule from dimerizing, as is common with other free radicals.[1][3] In its radical form, DPPH absorbs strongly at approximately 517 nm and appears as a deep violet solution in solvents like methanol or ethanol.[1][4][5]

When an antioxidant substance (AH or A⁻) is added to the DPPH solution, it donates a hydrogen atom or an electron to the DPPH radical. This reduces the DPPH radical to its non-radical form, DPPH-H (1,1-diphenyl-2-picrylhydrazine).[1][4] This reduction leads to a color change from deep violet to a pale yellow or colorless solution, with a corresponding decrease in absorbance at 517 nm.[2][3][6] The degree of discoloration is directly proportional to the radical scavenging activity of the antioxidant.

The primary reaction mechanisms involved are:

-

Hydrogen Atom Transfer (HAT): The antioxidant (AH) donates a hydrogen atom to the DPPH radical. DPPH• + AH → DPPH-H + A•

-

Single Electron Transfer (SET): The antioxidant (A⁻) donates an electron, which is followed by a proton transfer.[3] This mechanism is also referred to as Sequential Proton Loss Electron Transfer (SPLET).[3]

Experimental Protocol

This section outlines a typical protocol for performing the DPPH assay in a 96-well microplate format, which is suitable for high-throughput screening.

A. Reagents and Materials

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol (HPLC grade)

-

Test samples (extracts or pure compounds)

-

Standard antioxidant (e.g., Trolox, Ascorbic Acid, Quercetin)

-

96-well microtiter plates

-

Multichannel pipette

-

Microplate spectrophotometer capable of reading absorbance at ~517 nm

-

1.5 mL microfuge tubes

B. Preparation of Solutions

-

DPPH Stock Solution (e.g., 0.2 mg/mL or ~0.5 mM): Dissolve a precise amount of DPPH powder in methanol. For example, dissolve 2 mg of DPPH in 10 mL of methanol. This solution should be freshly prepared, stored in an amber bottle or wrapped in aluminum foil, and kept in the dark to prevent degradation.[1]

-

DPPH Working Solution: Dilute the stock solution with methanol to obtain an absorbance of approximately 1.0 ± 0.2 at 517 nm.[1] This ensures the absorbance values fall within the optimal detection range of the spectrophotometer.

-

Test Sample Solutions: Prepare a stock solution of the test sample in methanol at a known concentration. Perform a serial dilution to obtain a range of concentrations to be tested.

-

Standard Solution: Prepare a stock solution of a standard antioxidant like Trolox or ascorbic acid in methanol. Perform a serial dilution similar to the test samples. This will be used to create a standard curve or for comparison.

C. Assay Procedure

-

Plate Setup: Add 20 µL of the different dilutions of the test samples or standards into the wells of a 96-well plate.[5] Add 20 µL of methanol to separate wells to serve as the negative control (blank).

-

Initiate Reaction: Using a multichannel pipette, add 200 µL of the DPPH working solution to each well. Mix gently.

-

Incubation: Incubate the plate in the dark at room temperature for a specified period, typically 30 minutes.[1][2] The incubation time is crucial as the reaction kinetics can vary between different antioxidants.[4]

-

Absorbance Measurement: After incubation, measure the absorbance of each well at 517 nm using a microplate reader.[1][5]

Data Calculation and Interpretation

A. Percentage of Radical Scavenging Activity (% Inhibition)

The antioxidant activity is typically expressed as the percentage of DPPH radical scavenging. This is calculated using the following formula:

% Inhibition = [(A_control - A_sample) / A_control] x 100[2][6]

Where:

-

A_control is the absorbance of the control (DPPH solution without the sample).

-

A_sample is the absorbance of the DPPH solution containing the test sample or standard.

B. IC50 Value

The most common metric for reporting the results of the DPPH assay is the IC50 (Inhibitory Concentration 50%) value. The IC50 is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals in the reaction mixture.[1][3]

To determine the IC50 value, plot a graph with the sample concentration on the x-axis and the corresponding percentage of inhibition on the y-axis. The IC50 value is then determined from this curve. A lower IC50 value indicates a higher antioxidant potency of the sample.

Quantitative Data Summary

The antioxidant capacity of a sample is often compared to that of standard compounds. The table below summarizes typical IC50 values for common antioxidants obtained through the DPPH assay. Note that these values can vary depending on the specific experimental conditions (e.g., solvent, reaction time).

| Antioxidant Standard | Solvent | Typical IC50 Range (µg/mL) | Reference |

| Ascorbic Acid | Methanol/Ethanol | 2 - 10 | [6][7] |

| Trolox | Methanol/Ethanol | 4 - 15 | [5] |

| Quercetin | Methanol | 1 - 5 | [1] |

| Gallic Acid | Methanol | 1 - 5 | [8] |

| Butylated Hydroxytoluene (BHT) | Methanol | 15 - 30 | N/A |

Note: The values presented are illustrative and compiled from various sources. Actual experimental results may differ.

Applications and Limitations

Applications:

-

Screening Natural Products: Widely used to evaluate the antioxidant potential of plant extracts, essential oils, and isolated natural compounds.[1][3]

-

Food Science: Used to assess the antioxidant capacity of foods, beverages, and food additives to determine their ability to prevent oxidation.[1][4]

-

Drug Development: Serves as an initial, high-throughput screening assay to identify compounds with potential therapeutic antioxidant properties.

-

Cosmeceuticals: Employed to test ingredients for skincare products that claim to protect against oxidative damage.[6]

Limitations:

-

Solvent Dependency: The DPPH radical can only be dissolved in organic solvents, which may not be suitable for all types of samples.[4]

-

Interference: The assay can be affected by compounds that absorb light at or near 517 nm, leading to inaccurate results.[6] This is a particular issue for colored samples like carotenoids.

-

Reaction Kinetics: The reaction between DPPH and antioxidants can be slow and may not reach a steady state quickly, leading to variability based on incubation time.[4]

-

Steric Hindrance: The radical site on the DPPH molecule can be sterically hindered, which may prevent larger antioxidant molecules from reacting efficiently.[1]

References

- 1. mdpi.com [mdpi.com]

- 2. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. zen-bio.com [zen-bio.com]

- 6. iomcworld.com [iomcworld.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Properties of 1,1-Diphenyl-2-picrylhydrazine (DPPH)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Diphenyl-2-picrylhydrazine, commonly known as DPPH, is a stable free radical that has become an indispensable tool in the fields of chemistry, biochemistry, and pharmacology. Its stability, a consequence of the delocalization of the spare electron over the entire molecule, sets it apart from most other free radicals which are typically transient and highly reactive. This unique characteristic, coupled with its intense color change upon reduction, has established DPPH as a primary reagent in one of the most common and straightforward assays for evaluating the antioxidant capacity of various compounds. This technical guide provides a comprehensive overview of the core chemical properties of DPPH, its reaction mechanisms, and detailed experimental protocols for its application in antioxidant activity assessment.

Physicochemical and Spectroscopic Properties

The distinct chemical and physical properties of DPPH are fundamental to its application in antioxidant assays. A summary of these key properties is presented in Table 1. The most notable spectroscopic feature of the DPPH radical is its strong absorption in the visible range, with a maximum absorbance (λmax) at approximately 515-520 nm in alcoholic solutions, which imparts a deep violet color.[1][2] Upon reaction with an antioxidant that donates a hydrogen atom or an electron, the DPPH radical is reduced to its hydrazine form, 1,1-diphenyl-2-picrylhydrazine, resulting in a color change from violet to pale yellow or colorless.[2][3] This change in absorbance is directly proportional to the amount of radical scavenged.

| Property | Value | References |

| Chemical Formula | C₁₈H₁₂N₅O₆ | [2] |

| Molecular Weight | 394.32 g/mol | [2] |

| Appearance | Dark-colored crystalline powder | [2] |

| Melting Point | ~130-137 °C (decomposes) | [2] |

| Solubility | Soluble in organic solvents (methanol, ethanol, acetone); Insoluble in water | [4][5] |

| λmax (in Methanol/Ethanol) | ~517 nm | [4][6] |

| Molar Extinction Coefficient (ε) | 1.09 x 10⁴ - 1.25 x 10⁴ M⁻¹cm⁻¹ (in methanol/ethanol) | [7] |

Reactivity and Radical Scavenging Mechanism

The antioxidant activity of a compound is determined by its ability to neutralize the DPPH radical. This reaction can proceed through two primary mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).

-

Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant (AH) donates a hydrogen atom to the DPPH radical, resulting in the formation of the reduced DPPH-H and the antioxidant radical (A•).

DPPH• + AH → DPPH-H + A•

-

Single Electron Transfer (SET): In the SET mechanism, the antioxidant donates an electron to the DPPH radical, forming the DPPH anion and the antioxidant radical cation (AH•⁺). The DPPH anion is subsequently protonated by the solvent.

DPPH• + AH → DPPH⁻ + AH•⁺ DPPH⁻ + H⁺ → DPPH-H

The predominant mechanism is often influenced by the structure of the antioxidant and the solvent used in the assay.[4]

The following diagram illustrates the general reaction mechanism of DPPH with an antioxidant compound.

Quantitative Analysis of Antioxidant Activity

The efficacy of an antioxidant in scavenging the DPPH radical is typically quantified by its IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the initial DPPH radicals. A lower IC50 value indicates a higher antioxidant activity. The table below presents the IC50 values for some common standard antioxidants.

| Antioxidant | IC50 (µg/mL) | Reference |

| Ascorbic Acid | 4.97 ± 0.03 | [8] |

| Quercetin | 4.97 ± 0.08 | [8] |

| Gallic Acid | ~13.2 µM | [9] |

The kinetics of the reaction between DPPH and antioxidants can be described by second-order rate constants. The initial fast reaction is represented by k₁, while a slower, secondary reaction is sometimes observed and denoted by k₂.[10][11]

| Antioxidant | k₁ (M⁻¹s⁻¹) | k₂ (M⁻¹s⁻¹) | Reference |

| Ascorbic Acid | 21,100 ± 570 | - | [12] |

| Gallic Acid | - | Present | [10][11] |

| Catechin | - | 15 - 60 | [12] |

| Quercetin | - | 15 - 60 | [12] |

Experimental Protocols

The following is a generalized protocol for the determination of antioxidant activity using the DPPH assay. It is crucial to note that specific parameters such as concentrations and incubation times may need to be optimized depending on the sample being analyzed.

1. Preparation of DPPH Stock Solution (0.5 mM):

-

Weigh 10 mg of DPPH powder.[1]

-

Dissolve it in 50 mL of methanol or ethanol in a volumetric flask.[1]

-

The solution should be freshly prepared and kept in the dark to avoid degradation.[5]

2. Preparation of Working DPPH Solution:

-

Dilute the stock solution with the same solvent to obtain an absorbance of approximately 1.0 ± 0.2 at 517 nm.[4] A common concentration for the working solution is around 40 µg/mL.[1]

3. Preparation of Sample and Standard Solutions:

-

Prepare a stock solution of the test sample and a standard antioxidant (e.g., ascorbic acid, Trolox) in the same solvent used for the DPPH solution.

-

Perform serial dilutions to obtain a range of concentrations.

4. Assay Procedure:

-

To a 96-well microplate or cuvettes, add a specific volume of the sample or standard solution (e.g., 20 µL).

-

Add the DPPH working solution (e.g., 200 µL) to each well.

-

For the blank, use the solvent instead of the sample.

-

Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).[4]

-

Measure the absorbance at 517 nm using a spectrophotometer or microplate reader.

5. Calculation of Radical Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

% Inhibition = [(A_control - A_sample) / A_control] x 100

Where:

-

A_control is the absorbance of the blank (DPPH solution without sample).

-

A_sample is the absorbance of the sample with the DPPH solution.

The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

The following diagram outlines the general experimental workflow for a DPPH antioxidant assay.

Conclusion

1,1-Diphenyl-2-picrylhydrazine remains a cornerstone in antioxidant research due to its inherent stability as a free radical and the simplicity of its colorimetric assay. A thorough understanding of its chemical properties, including its reactivity and the mechanisms by which it is neutralized, is paramount for the accurate assessment of antioxidant efficacy. The standardized protocols and quantitative data presented in this guide serve as a valuable resource for researchers and professionals in the ongoing development of novel antioxidant therapies and the quality control of natural and synthetic products. The careful application of this knowledge will continue to facilitate the discovery and characterization of compounds with the potential to mitigate oxidative stress and its associated pathologies.

References

- 1. Bot Verification [rasayanjournal.co.in]

- 2. DPPH - Wikipedia [en.wikipedia.org]

- 3. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DPPH Radical Scavenging Assay [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. iomcworld.com [iomcworld.com]

- 7. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. e3s-conferences.org [e3s-conferences.org]

- 9. pubs.aip.org [pubs.aip.org]

- 10. A Novel Stoichio-Kinetic Model for the DPPH• Assay: The Importance of the Side Reaction and Application to Complex Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Research Portal [bia.unibz.it]

- 12. A kinetic-based stopped-flow DPPH• method - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into DPPH Radical Scavenging Reaction Kinetics: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, understanding the kinetics of antioxidant activity is paramount for the accurate assessment of novel compounds and natural products. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay stands as a cornerstone in this field due to its simplicity, reliability, and speed.[1][2][3] This technical guide provides an in-depth exploration of the core principles of DPPH radical scavenging reaction kinetics, detailed experimental protocols, and a comprehensive summary of quantitative data to aid in the rigorous evaluation of antioxidant efficacy.

The Core Principle and Chemistry of the DPPH Assay

The DPPH assay is a widely used, simple, and inexpensive method to evaluate the free radical scavenging ability of various compounds.[1][2][3][4] The assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.[2][5] DPPH is a stable free radical characterized by a deep violet color in solution, with a maximum absorbance around 517 nm.[2][3] When an antioxidant reduces the DPPH radical to its non-radical form, DPPH-H (2,2-diphenyl-1-picrylhydrazine), the solution's color changes from deep violet to pale yellow.[3][6] This decolorization is stoichiometric with respect to the number of electrons or hydrogen atoms taken up, and the decrease in absorbance at 517 nm is directly proportional to the antioxidant activity of the compound being tested.[2][3]

Unraveling the Reaction Mechanisms

The reaction between an antioxidant and the DPPH radical is complex and can proceed through several mechanisms, the prevalence of which is influenced by the antioxidant's structure, the solvent, and the pH of the reaction medium.[1][7] The three primary mechanisms are:

-

Hydrogen Atom Transfer (HAT): In this one-step process, the antioxidant (AOH) donates a hydrogen atom to the DPPH radical, forming the reduced DPPH-H and an antioxidant radical (AO•).[1][7] This mechanism is favored in non-polar solvents.[8]

-

Single Electron Transfer followed by Proton Transfer (SET-PT): This is a two-step mechanism. First, the antioxidant donates an electron to the DPPH radical, forming the DPPH anion (DPPH⁻) and an antioxidant radical cation (AOH•⁺). Subsequently, the antioxidant radical cation transfers a proton to the DPPH anion, yielding the final products.[1][7]

-

Sequential Proton Loss Electron Transfer (SPLET): This mechanism also involves two steps. Initially, the antioxidant loses a proton to form an anion (AO⁻). This is followed by the transfer of an electron from the anion to the DPPH radical.[1][7] The SPLET mechanism is particularly relevant in polar, ionizing solvents like methanol and ethanol.[7][9]

Factors Influencing Reaction Kinetics

The kinetics of the DPPH radical scavenging reaction are not intrinsic to the antioxidant alone but are significantly influenced by several experimental parameters.

-

Antioxidant Structure: The number and position of hydroxyl groups on a phenolic compound are critical. Generally, a higher number of hydroxyl groups leads to a greater DPPH radical scavenging capacity.[1] Steric hindrance around the active hydroxyl group can decrease the reaction rate.[8]

-

Solvent: The choice of solvent is a major determinant of the reaction mechanism and kinetics.[1][10] Methanol and ethanol are the most commonly used solvents.[10] Methanol, being a polar protic solvent, can form hydrogen bonds and supports ionization, thus favoring the SPLET mechanism.[7][8] In contrast, non-polar solvents favor the HAT mechanism.[8] The same antioxidant can exhibit different reaction rates and efficiencies in different solvents.[11]

-

pH: The pH of the reaction medium can influence the antioxidant activity, particularly for compounds that can ionize.[2][5] For phenolic antioxidants, an increase in pH can facilitate proton dissociation, thereby promoting the SPLET mechanism and increasing the reaction rate.[12][13][14] However, the stability of DPPH itself can be affected by pH, with decreased stability observed at both acidic and alkaline pH.[5]

-

Concentration: The relative concentrations of the antioxidant and DPPH can affect the observed kinetics.[9][15] It is crucial to work within a concentration range where a clear dose-response relationship is observed. Performing the assay with an excess of DPPH is recommended to ensure the reaction is not limited by the radical concentration.[16]

Kinetic Models of the DPPH Reaction

The reaction between an antioxidant and DPPH often follows second-order kinetics, being first-order with respect to both the antioxidant and DPPH.[8][16] However, the reaction can be more complex, especially with certain antioxidants or in complex mixtures.

A novel stoichio-kinetic model has been proposed that considers not only the main reaction but also a slower side reaction.[16][17][18] This model yields a rate constant, k₁, for the primary reaction between the antioxidant and DPPH, and a second rate constant, k₂, for a slower side reaction involving the antioxidant radical and another DPPH molecule.[16][17] This more complex model has been shown to provide a better fit for the decay of DPPH with certain antioxidants like gallic, ferulic, and caffeic acids.[16][17][18]

The antiradical efficiency (AE) is another parameter used to describe the kinetic behavior of antioxidants. It takes into account both the stoichiometry and the time to reach the steady state of the reaction.[4]

Quantitative Data on DPPH Radical Scavenging Kinetics

The following tables summarize key quantitative data for the reaction of various antioxidants with the DPPH radical. These values are compiled from multiple sources and are intended for comparative purposes. It is important to note that experimental conditions can influence these values.

Table 1: Second-Order Rate Constants (k₂) for the Reaction of Various Antioxidants with DPPH

| Antioxidant | k₂ (M⁻¹s⁻¹) | Solvent | Reference |

| Ascorbic Acid | 5.6 x 10³ | 0.05 M phosphate buffer (pD 7.0) | [19] |

| Trolox | 1.1 x 10⁴ | Ethanol-buffer (1:1, pH 7.4) | [12] |

| Gallic Acid | Varies (complex kinetics) | Methanol | [16] |

| Ferulic Acid | Varies (complex kinetics) | Methanol | [4][16] |

| Caffeic Acid | Varies (complex kinetics) | Methanol | [16] |

| Sinapic Acid | Varies (complex kinetics) | Methanol | [16] |

| 2-Butylaminoethanol ferulate | 164.17 | Not specified | [4] |

| 3-Dimethylaminopropanol ferulate | 242.84 | Not specified | [4] |

| 3-Diethylaminopropanol ferulate | 244.73 | Not specified | [4] |

Table 2: Stoichiometric Factors (n) for the Reaction of Various Antioxidants with DPPH

| Antioxidant | Stoichiometric Factor (n) | Solvent | Reference |

| Ascorbic Acid | ~2 | Methanol | [2] |

| Trolox | ~2.2 | Methanol | [16] |

| Gallic Acid | ~3 (with side reaction model) | Methanol | [16] |

| Sinapic Acid | ~2 | Methanol | [16] |

| Ferulic Acid | Varies | Not specified | [4] |

Detailed Experimental Protocols

A standardized protocol is crucial for obtaining reproducible and comparable results in DPPH assays. The following is a generalized protocol based on common practices.

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol or ethanol (spectrophotometric grade)

-

Antioxidant compound or extract

-

Positive control (e.g., Ascorbic acid, Trolox)

-

UV-Vis Spectrophotometer

-

Cuvettes or 96-well microplate

-

Micropipettes

Procedure:

-

Preparation of DPPH Stock Solution: Prepare a stock solution of DPPH (e.g., 1 mM) in methanol or ethanol. Store this solution in a dark, refrigerated container.[10]

-

Preparation of DPPH Working Solution: On the day of the experiment, dilute the stock solution with the same solvent to obtain a working solution with an absorbance of approximately 1.0 ± 0.2 at 517 nm.[6] This typically corresponds to a concentration of about 0.1 mM.[10]

-

Preparation of Antioxidant Solutions: Prepare a series of dilutions of the test compound or extract in the chosen solvent.

-

Reaction Initiation:

-

In a cuvette or microplate well, add a specific volume of the antioxidant solution (e.g., 100 µL).

-

To initiate the reaction, add a larger volume of the DPPH working solution (e.g., 900 µL for a 1:10 dilution). Mix thoroughly.[16]

-

A blank sample containing only the solvent and the DPPH working solution should be prepared.

-

-

Incubation: Incubate the reaction mixtures in the dark at room temperature for a predetermined period (e.g., 30 minutes).[10] For kinetic studies, the absorbance should be monitored continuously from the moment of mixing.[16]

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a UV-Vis spectrophotometer.[10]

Data Analysis:

The percentage of DPPH radical scavenging activity is calculated using the following formula:

% Inhibition = [(A₀ - A₁) / A₀] x 100

Where:

-

A₀ is the absorbance of the blank.

-

A₁ is the absorbance of the sample.

The IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, can be determined by plotting the percentage of inhibition against the concentration of the antioxidant.[20]

For kinetic analysis, the decay of DPPH absorbance over time is monitored and fitted to appropriate kinetic models to determine rate constants.[16][21]

Logical Flow of Kinetic Modeling

The analysis of DPPH reaction kinetics involves a systematic approach to determine the most appropriate model to describe the experimental data.

Conclusion

The DPPH radical scavenging assay is a powerful tool for assessing antioxidant activity. However, a nuanced understanding of the underlying reaction kinetics is essential for the accurate interpretation of results. Factors such as the antioxidant's chemical structure, solvent, pH, and concentration all play a critical role in dictating the reaction mechanism and rate. By employing standardized protocols and appropriate kinetic models, researchers can gain deeper insights into the efficacy of antioxidants, thereby facilitating the development of new therapeutic agents and functional foods. This guide provides the foundational knowledge and practical details necessary for conducting and interpreting DPPH kinetic studies with a high degree of scientific rigor.

References

- 1. DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]

- 4. A Kinetic Approach of DPPH Free Radical Assay of Ferulate-Based Protic Ionic Liquids (PILs) [mdpi.com]

- 5. scispace.com [scispace.com]

- 6. mdpi.com [mdpi.com]

- 7. Common Trends and Differences in Antioxidant Activity Analysis of Phenolic Substances Using Single Electron Transfer Based Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Concentration-dependent HAT/ET mechanism of the reaction of phenols with 2,2-diphenyl-1-picrylhydrazyl (dpph˙) in methanol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. acmeresearchlabs.in [acmeresearchlabs.in]

- 11. Evaluation of solvent effects on the DPPH reactivity for determining the antioxidant activity in oil matrix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Kinetics of the reaction between the antioxidant Trolox® and the free radical DPPH˙ in semi-aqueous solution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. updatepublishing.com [updatepublishing.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. A Novel Stoichio-Kinetic Model for the DPPH• Assay: The Importance of the Side Reaction and Application to Complex Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Research Portal [bia.unibz.it]

- 18. [PDF] A Novel Stoichio-Kinetic Model for the DPPH• Assay: The Importance of the Side Reaction and Application to Complex Mixtures | Semantic Scholar [semanticscholar.org]

- 19. researchgate.net [researchgate.net]

- 20. iomcworld.com [iomcworld.com]

- 21. researchgate.net [researchgate.net]

Molar Extinction Coefficient of DPPH: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molar extinction coefficient of the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH). This crucial parameter is fundamental for the accurate quantification of antioxidant activity in various substances, a cornerstone of research in pharmacology, food science, and drug development. This document outlines the reported values of the molar extinction coefficient, details the experimental protocol for its determination, and illustrates the underlying chemical principles.

Quantitative Data: Molar Extinction Coefficient of DPPH

The molar extinction coefficient (ε) of DPPH is a measure of how strongly it absorbs light at a particular wavelength. This value is dependent on the solvent used. The most commonly employed solvents for the DPPH assay are methanol and ethanol, with the maximum absorbance (λmax) typically observed between 515 nm and 517 nm.[1][2] Below is a summary of reported molar extinction coefficient values for DPPH in these solvents.

| Molar Extinction Coefficient (ε) (M⁻¹ cm⁻¹) | Solvent | Wavelength (λmax) (nm) | Reference |

| 1.25 x 10⁴ | Methanol or Ethanol | 515 | Kim et al. (2002) as cited in[1] |

| 1.16 x 10⁴ | Methanol or Ethanol | 515 | Unknown Primary Source as cited in[1] |

| 1.09 x 10⁴ | Methanol or Ethanol | 515 | Unknown Primary Source as cited in[1] |

| 10,870 ± 200 | Methanol | 515 | [3] |

Note: The variability in reported values can be attributed to minor differences in experimental conditions, such as solvent purity, temperature, and the specific spectrophotometer used. It is best practice to determine the molar extinction coefficient empirically under the specific conditions of your laboratory.

Experimental Protocol: Determination of DPPH Molar Extinction Coefficient

The determination of the molar extinction coefficient of DPPH is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to its concentration and the path length of the light passing through it.

2.1. Principle

The Beer-Lambert Law is expressed as:

A = εcl

Where:

-

A is the absorbance (unitless)

-

ε is the molar extinction coefficient (M⁻¹ cm⁻¹)

-

c is the concentration of the absorbing species (M)

-

l is the path length of the cuvette (typically 1 cm)

By preparing a series of DPPH solutions of known concentrations and measuring their absorbance at the λmax, a standard curve can be plotted. The molar extinction coefficient is then determined from the slope of this curve.

2.2. Materials and Reagents

-

2,2-diphenyl-1-picrylhydrazyl (DPPH) powder

-

High-purity methanol or ethanol

-

Analytical balance

-

Volumetric flasks (various sizes)

-

Pipettes

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

2.3. Procedure

-

Preparation of DPPH Stock Solution (e.g., 1 mM):

-

Accurately weigh a precise amount of DPPH powder. The molecular weight of DPPH is 394.32 g/mol . For a 1 mM (10⁻³ M) solution, weigh out 39.43 mg of DPPH.

-

Dissolve the weighed DPPH in 100 mL of methanol or ethanol in a volumetric flask.

-

Ensure the DPPH is completely dissolved. The solution should be protected from light, as DPPH is light-sensitive.[2]

-

-

Preparation of Standard Solutions:

-

Perform serial dilutions of the stock solution to prepare a series of standard solutions of known concentrations (e.g., 0.1 mM, 0.08 mM, 0.06 mM, 0.04 mM, 0.02 mM).

-

For example, to prepare a 0.1 mM solution, transfer 10 mL of the 1 mM stock solution into a 100 mL volumetric flask and dilute to the mark with the same solvent.

-

-

Spectrophotometric Measurement:

-

Turn on the UV-Vis spectrophotometer and allow it to warm up.

-

Set the wavelength to the λmax of DPPH in the chosen solvent (typically around 515-517 nm).[1][2] To determine the exact λmax, scan the absorbance of one of the standard solutions across a range of wavelengths (e.g., 450-600 nm).

-

Use the pure solvent (methanol or ethanol) as a blank to zero the spectrophotometer.

-

Measure the absorbance of each standard solution in a 1 cm quartz cuvette. Perform each measurement in triplicate for accuracy.

-

-

Data Analysis:

-

Plot a graph of absorbance (A) on the y-axis against the concentration (c) in M on the x-axis.

-

The resulting plot should be a straight line passing through the origin, confirming adherence to the Beer-Lambert law.

-

Perform a linear regression analysis on the data points. The slope of the line is equal to the molar extinction coefficient (ε) since the path length (l) is 1 cm.

-

Signaling Pathways and Experimental Workflows

The core of the DPPH assay lies in the reaction between the stable DPPH radical and an antioxidant molecule. The antioxidant donates a hydrogen atom or an electron to the DPPH radical, neutralizing it and causing a color change from deep violet to pale yellow.[2]

Caption: Workflow for determining the molar extinction coefficient of DPPH.

References

The Discovery and Enduring Legacy of the DPPH Radical: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical is a stable, dark-colored crystalline powder that has become an indispensable tool in the fields of chemistry, biochemistry, and pharmacology.[1] Its remarkable stability, a stark contrast to the transient nature of most free radicals, has enabled its widespread use in monitoring chemical reactions and, most notably, in the ubiquitous DPPH assay for evaluating antioxidant activity.[1][2] This technical guide delves into the history of the DPPH radical, from its initial discovery to the development of the foundational antioxidant assay, providing detailed experimental protocols and a historical perspective for researchers and professionals in drug development.

A Century of the DPPH Radical: From Discovery to a Cornerstone of Antioxidant Research

The journey of the DPPH radical began in 1922 when it was first synthesized and identified by Stefan Goldschmidt and K. Renn.[2][3][4] Their work, published in the Berichte der deutschen chemischen Gesellschaft, laid the groundwork for the study of stable free radicals.[3] However, it was not until 1958 that the unique properties of the DPPH radical were harnessed for a practical application that would solidify its place in scientific research. Marsden S. Blois, in a seminal paper published in Nature, introduced a method to measure antioxidant activity using the DPPH radical.[5][6][7] This simple yet elegant assay was based on the principle that an antioxidant will donate a hydrogen atom to the DPPH radical, causing a color change from deep violet to pale yellow, which can be measured spectrophotometrically.[3][5]

In 1995, a significant refinement of the DPPH assay was presented by W. Brand-Williams and his colleagues.[3][5] Their work optimized the methodology, leading to the widespread adoption of the DPPH assay in its modern form.[3] This updated protocol provided a more robust and reproducible method for determining the radical scavenging capacity of various compounds.[5]

Key Milestones in the History of the DPPH Radical

| Year | Key Contribution | Researchers | Significance |

| 1922 | Discovery and first synthesis of the DPPH radical. | S. Goldschmidt and K. Renn | The first identification of this stable free radical, opening a new avenue in radical chemistry.[2][3][4] |

| 1958 | Development of the DPPH antioxidant assay. | M. S. Blois | Established the foundational method for measuring antioxidant activity using the DPPH radical's colorimetric properties.[5][6][7] |

| 1995 | Refinement and modernization of the DPPH assay. | W. Brand-Williams, M.E. Cuvelier, and C. Berset | Optimized the experimental protocol, leading to its widespread use and standardization in antioxidant research.[3][5] |

Experimental Protocols

Synthesis of 2,2-diphenyl-1-picrylhydrazyl (DPPH) Radical

The synthesis of the DPPH radical is typically achieved through the oxidation of its precursor, 2,2-diphenyl-1-picrylhydrazine (DPPH-H). A common method involves the following steps:

Materials:

-

2,2-diphenyl-1-picrylhydrazine (DPPH-H)

-

Lead dioxide (PbO₂) or other suitable oxidizing agents

-

Anhydrous sodium sulfate

-

Solvent (e.g., chloroform, dichloromethane)

-

Filter paper

-

Rotary evaporator

Procedure:

-

Dissolve 2,2-diphenyl-1-picrylhydrazine in a suitable solvent such as chloroform or dichloromethane.

-

Add an excess of an oxidizing agent, like lead dioxide, to the solution.

-

Stir the mixture at room temperature for several hours. The color of the solution will change from yellow to a deep violet, indicating the formation of the DPPH radical.

-

Monitor the reaction by thin-layer chromatography (TLC) to ensure the complete consumption of the starting material.

-

Once the reaction is complete, filter the mixture to remove the oxidizing agent and any other solid byproducts.

-

Dry the filtrate over anhydrous sodium sulfate to remove any residual water.

-

Remove the solvent using a rotary evaporator to obtain the DPPH radical as a dark crystalline solid.

-

The product can be further purified by recrystallization.

The Blois (1958) DPPH Radical Scavenging Assay: The Original Method

The pioneering method developed by Blois laid the foundation for modern antioxidant assays. While specific concentrations and volumes have been adapted over time, the fundamental principle remains the same.

Materials:

-

DPPH radical

-

Methanol or ethanol

-

Antioxidant standard (e.g., cysteine, as used by Blois)[6]

-

Test sample

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of the DPPH radical in methanol or ethanol. The original paper by Blois used a 0.5 mM solution.[5]

-

Prepare a series of dilutions of the antioxidant standard and the test sample.

-

To a cuvette, add a specific volume of the DPPH solution.

-

Add a corresponding volume of the antioxidant standard or test sample to the cuvette and mix thoroughly.

-

Allow the reaction to proceed for a defined period.

-

Measure the absorbance of the solution at a wavelength of approximately 517-520 nm.[3][5]

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A₀ - A₁) / A₀] x 100 Where A₀ is the absorbance of the control (DPPH solution without the antioxidant) and A₁ is the absorbance of the reaction mixture.[6]

The Brand-Williams et al. (1995) DPPH Assay: The Modern Standard

The refined protocol by Brand-Williams and colleagues introduced the concept of EC₅₀ (Efficient Concentration), which is the concentration of an antioxidant required to decrease the initial DPPH concentration by 50%.[5]

Materials:

-

DPPH radical

-

Methanol or ethanol

-

Antioxidant standard (e.g., Trolox, ascorbic acid)

-

Test sample

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). The absorbance of the working solution should be adjusted to a specific value (e.g., 1.0 ± 0.2) at 517 nm.[3]

-

Prepare a range of concentrations for the test samples and a positive control (e.g., ascorbic acid).[1]

-

In a test tube or a well of a microplate, mix a volume of the sample or standard with a volume of the DPPH working solution.[1]

-

Incubate the mixture in the dark for a specified time (e.g., 30 minutes).[1][3]

-

Calculate the percentage of radical scavenging activity as described in the Blois method.

-

Plot the percentage of inhibition against the concentration of the antioxidant to determine the EC₅₀ value. A lower EC₅₀ value indicates a higher antioxidant activity.[5]

Visualizing the Historical and Methodological Flow

To better understand the progression and the experimental workflow, the following diagrams are provided.

Caption: A timeline of the key discoveries and developments of the DPPH radical.

Caption: A general workflow of the DPPH radical scavenging assay.

Conclusion

From its discovery a century ago to its current status as a fundamental tool in antioxidant research, the DPPH radical has had a profound impact on science. The development of the DPPH assay by Blois and its subsequent refinement by Brand-Williams and others have provided researchers with a simple, rapid, and reliable method to screen for antioxidant activity. This guide has provided a historical overview and detailed experimental protocols to aid researchers, scientists, and drug development professionals in understanding and utilizing this enduring and valuable chemical entity. The continued application of the DPPH assay is a testament to the ingenuity of its discoverers and developers and its lasting importance in the quest for novel therapeutic agents.

References

- 1. acmeresearchlabs.in [acmeresearchlabs.in]

- 2. Use and Abuse of the DPPH(•) Radical - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iomcworld.com [iomcworld.com]

- 7. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to DPPH Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the solubility of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in various common organic solvents. Understanding the solubility of DPPH is critical for its application in antioxidant activity assays, a fundamental tool in drug discovery and development, as well as in the food and cosmetic industries. This document offers quantitative solubility data, detailed experimental protocols for solubility determination and antioxidant assays, and a visual representation of the experimental workflow.

Core Concept: DPPH and Its Significance

DPPH is a stable free radical widely used to evaluate the antioxidant properties of various compounds. Its deep violet color in solution fades to a pale yellow upon reduction by an antioxidant, a change that can be readily quantified using spectrophotometry. The choice of solvent is paramount in these assays as it not only needs to dissolve the DPPH radical but also the test compound, and it can influence the reaction kinetics.

DPPH Solubility Data

The solubility of DPPH varies significantly across different organic solvents, primarily influenced by the polarity of the solvent. Generally, DPPH exhibits good solubility in polar organic solvents and is sparingly soluble in nonpolar organic solvents and water.[1] The following table summarizes the available quantitative and qualitative solubility data for DPPH in a range of common organic solvents.

| Solvent Category | Solvent | Chemical Formula | Solubility | Notes |

| Alcohols | Methanol | CH₃OH | ~10 mg/mL[2] | Commonly used for DPPH assays. |

| Ethanol | C₂H₅OH | ~10 mg/mL[3] | A preferred, less toxic alternative to methanol for DPPH assays.[1][4] | |

| Isopropanol | C₃H₇OH | Soluble | Often used when dealing with samples insoluble in methanol or ethanol. | |

| Ketones | Acetone | C₃H₆O | Soluble[5][6] | Can be used for DPPH assays, especially for extracts not fully soluble in alcohols.[2] |

| Esters | Ethyl Acetate | C₄H₈O₂ | Soluble[1] | Suitable for testing low-polarity compounds.[1] |

| Amides | Dimethylformamide (DMF) | C₃H₇NO | ~10 mg/mL[3] | A polar aprotic solvent that can dissolve a wide range of compounds. |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | C₂H₆SO | 25 mg/mL[6] | Requires sonication for dissolution.[6] |

| Halogenated Hydrocarbons | Chloroform | CHCl₃ | Soluble[5][6] | A nonpolar solvent. |

| Dichloromethane (DCM) | CH₂Cl₂ | Soluble | The synthesis of DPPH radicals is often carried out in dichloromethane.[1] | |

| Aqueous | Water | H₂O | Insoluble[1] | DPPH is almost insoluble in water at room temperature.[1] |

Experimental Protocols

Accurate and reproducible results in DPPH-based antioxidant assays are contingent upon the meticulous preparation of solutions and adherence to standardized protocols.

Protocol for Preparation of a Standard DPPH Solution

This protocol outlines the steps for preparing a stock solution of DPPH, which is a crucial first step in performing antioxidant activity assays.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solid

-

Methanol (or another suitable organic solvent)

-

Volumetric flask

-

Analytical balance

-

Spatula

-

Aluminum foil

Procedure:

-

Weighing DPPH: Accurately weigh a specific amount of DPPH powder using an analytical balance. For instance, to prepare a 0.1 mM stock solution in 100 mL of methanol, weigh out approximately 3.94 mg of DPPH (Molar Mass of DPPH = 394.32 g/mol ).

-

Dissolving DPPH: Transfer the weighed DPPH powder into a 100 mL volumetric flask.

-

Adding Solvent: Add a small amount of the chosen solvent (e.g., methanol) to the flask and swirl gently to dissolve the DPPH.

-

Volume Adjustment: Once the DPPH is completely dissolved, add the solvent up to the 100 mL mark of the volumetric flask.

-

Protection from Light: Wrap the volumetric flask with aluminum foil to protect the light-sensitive DPPH solution from degradation.[1]

-

Storage: Store the stock solution in a refrigerator at 4°C. It is recommended to prepare fresh solutions for optimal results.

Protocol for DPPH Radical Scavenging Assay

This protocol details the procedure for measuring the antioxidant activity of a test sample using the DPPH radical.

Materials:

-

DPPH working solution (prepared by diluting the stock solution to the desired concentration, e.g., 0.1 mM)

-

Test sample (dissolved in a suitable solvent)

-

Positive control (e.g., Ascorbic acid, Trolox, or Gallic acid)

-

96-well microplate or cuvettes

-

Microplate reader or spectrophotometer

-

Pipettes

Procedure:

-

Preparation of Test Sample Dilutions: Prepare a series of dilutions of the test sample in the same solvent used for the DPPH solution.

-

Reaction Setup:

-

In a 96-well microplate or cuvettes, add a specific volume of the DPPH working solution (e.g., 180 µL).

-

To this, add a small volume of the test sample at different concentrations (e.g., 20 µL).

-

Prepare a blank by adding the solvent instead of the test sample to the DPPH solution.

-

Prepare a positive control using a known antioxidant.

-

-

Incubation: Incubate the reaction mixture in the dark at room temperature for a specific period (typically 30 minutes).[1]

-

Absorbance Measurement: Measure the absorbance of the solutions at the characteristic wavelength of DPPH (typically around 517 nm) using a microplate reader or spectrophotometer.[1]

-

Calculation of Radical Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

Where:

-

Abs_control is the absorbance of the DPPH solution without the sample.

-

Abs_sample is the absorbance of the DPPH solution with the sample.

-

-

Determination of IC50: The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, can be determined by plotting the percentage of inhibition against the sample concentrations.

Mandatory Visualization

The following diagram illustrates the general workflow for determining the antioxidant activity of a sample using the DPPH assay.

Caption: Workflow for DPPH radical scavenging assay.

References

- 1. DPPH Radical Scavenging Assay [mdpi.com]

- 2. DPPH - Wikipedia [en.wikipedia.org]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. iomcworld.com [iomcworld.com]

- 5. 2,2-Diphenyl-1-picrylhydrazyl (free radical), 95% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. chembk.com [chembk.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Role of DPPH in Monitoring Chemical Reactions

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a cornerstone method for evaluating the antioxidant potential of various substances.[1] Its simplicity, speed, and cost-effectiveness have led to its widespread adoption in diverse fields, including food science, pharmacology, and drug development, for monitoring chemical reactions involving free radical scavenging.[2][3] This guide provides a comprehensive overview of the DPPH assay, from its core principles and reaction mechanisms to detailed experimental protocols and data analysis.

Core Principle and Reaction Mechanism

The DPPH assay is based on the ability of a compound to act as a free radical scavenger or hydrogen donor.[1] The core of the method is the DPPH molecule (C₁₈H₁₂N₅O₆), a stable free radical.[1][4] The stability of the DPPH radical is due to the delocalization of its spare electron across the entire molecule, which prevents it from dimerizing as many other free radicals do.[4][5] This electron delocalization imparts a deep violet color to DPPH solutions, with a characteristic strong absorption band at approximately 517 nm.[1][5]

When a DPPH solution is mixed with a substance that can donate a hydrogen atom or an electron (an antioxidant), the DPPH radical is reduced to its corresponding hydrazine form, DPPH-H.[5][6] This reduction reaction leads to a color change from deep violet to a pale yellow or colorless solution, resulting in a decrease in absorbance at 517 nm.[2][7][8] The degree of discoloration is stoichiometric with respect to the number of electrons or hydrogen atoms taken up and is directly proportional to the antioxidant activity of the compound.[1][2]

The primary reaction mechanisms involved are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[6][9]

-

Hydrogen Atom Transfer (HAT): An antioxidant molecule (ArOH) donates a hydrogen atom to the DPPH radical, neutralizing it and forming an antioxidant radical (ArO•). DPPH• + ArOH → DPPH-H + ArO•

-

Single Electron Transfer (SET): The antioxidant donates an electron to the DPPH radical, forming the DPPH anion and an antioxidant radical cation. The DPPH anion is then typically protonated by the solvent. DPPH• + ArOH → DPPH⁻ + ArOH•⁺ DPPH⁻ + H⁺ → DPPH-H

The reaction kinetics can be complex, with antioxidants reacting through fast electron transfer and slower hydrogen atom transfer.[5][6]

Caption: DPPH radical scavenging mechanism.

Applications in Monitoring Chemical Reactions

The DPPH assay is highly versatile and is used to monitor the antioxidant activity of both pure compounds and complex mixtures.[1][2]

-

Drug Discovery and Development: It serves as a primary screening tool for identifying natural products, plant extracts, and synthetic compounds with potential antioxidant properties.[2]

-

Food and Beverage Industry: The assay is used to assess the antioxidant capacity of foods, beverages, and natural extracts, which helps in evaluating food quality, stability, and the efficacy of functional foods.[2]

-

Cosmetics: It is employed to validate the antioxidant claims of skincare products designed to protect the skin from oxidative stress.[2]

-

Reaction Kinetics: Beyond a simple endpoint measurement, the DPPH assay can be used to study the kinetics of antioxidant reactions, providing insights into reaction rates and mechanisms.[9][10][11] This is crucial for understanding how different antioxidants perform over time.

Detailed Experimental Protocol: Spectrophotometric Method

This section outlines a standard protocol for determining the DPPH radical scavenging activity of a sample using a UV-Vis spectrophotometer.[5]

3.1. Materials and Reagents

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol or ethanol (HPLC grade)

-

Test compounds (antioxidants)

-

Reference standard (e.g., Ascorbic acid, Trolox, Gallic acid)

-

UV-Vis Spectrophotometer

-

Volumetric flasks, pipettes, and cuvettes

3.2. Solution Preparation

-

DPPH Stock Solution (e.g., 0.1 mM): Dissolve an accurately weighed amount of DPPH powder in methanol or ethanol. For instance, dissolve ~3.94 mg of DPPH in 100 mL of solvent. Store this solution in an amber bottle or wrapped in aluminum foil and keep it in the dark, as DPPH is light-sensitive.[1][5] A freshly prepared solution is recommended for each analysis.[4]

-

Test Sample Solutions: Prepare a stock solution of the test sample in the same solvent used for the DPPH solution. From this stock, create a series of dilutions to determine the concentration-dependent activity.

-

Reference Standard Solutions: Prepare a stock solution and serial dilutions of a known antioxidant standard (e.g., Trolox) in the same manner as the test sample.

3.3. Assay Procedure

-

Blank Preparation: Pipette the solvent (e.g., 2.0 mL) into a cuvette to zero the spectrophotometer at the desired wavelength (~517 nm).

-

Control Preparation: Mix a volume of the DPPH solution (e.g., 1.0 mL) with an equal volume of the solvent (e.g., 1.0 mL). Measure the absorbance of this control solution (A_control). This represents the initial absorbance of the DPPH radical.[4]

-

Sample Reaction: Add a volume of the DPPH solution (e.g., 1.0 mL) to a cuvette or test tube. Add an equal volume (e.g., 1.0 mL) of the test sample dilution. Mix well.

-

Incubation: Allow the reaction mixture to stand in the dark at room temperature for a specified period, typically 30 minutes.[5][8]

-

Absorbance Measurement: After incubation, measure the absorbance of the reaction mixture (A_sample) at ~517 nm.

-

Repeat: Perform the assay for all sample dilutions and the reference standard dilutions. Each measurement should be done in triplicate for reproducibility.[5]

Caption: Standard workflow for the DPPH spectrophotometric assay.

Data Analysis and Presentation

The primary result obtained from the DPPH assay is the concentration of the antioxidant required to decrease the initial DPPH concentration by 50% (IC₅₀ or EC₅₀).[8][11] A lower IC₅₀ value indicates a higher antioxidant activity.

4.1. Calculation of Radical Scavenging Activity The percentage of DPPH radical scavenging activity (% Inhibition) is calculated using the following formula:

% Inhibition = [(A_control - A_sample) / A_control] × 100[4][7]

Where:

-

A_control is the absorbance of the control reaction (DPPH solution + solvent).

-

A_sample is the absorbance of the test sample (DPPH solution + sample).

4.2. Determination of IC₅₀ The IC₅₀ value is determined by plotting the % Inhibition against the corresponding concentrations of the test sample. The IC₅₀ is the concentration that yields 50% inhibition, which can be calculated from the resulting linear regression equation.

Caption: Logical flow from raw data to IC50 determination.

4.3. Quantitative Data Summary Quantitative results should be presented clearly for comparison. The Trolox Equivalent Antioxidant Capacity (TEAC) is another common way to express results, comparing the antioxidant's activity to that of Trolox.[12]

Table 1: Key Parameters for DPPH Assay

| Parameter | Typical Value/Condition | Reference |

|---|---|---|

| Wavelength of Max. Absorbance (λmax) | ~517 nm | [5][7] |

| Solvent | Methanol or Ethanol | [5][6] |

| DPPH Concentration | 50 - 100 µM | [1] |

| Incubation Time | 30 minutes | [5][8] |

| pH | 5.0 - 6.5 |[1] |

Table 2: Example IC₅₀ Values for Standard Antioxidants

| Antioxidant | IC₅₀ Value (µg/mL) | Reference |

|---|---|---|

| Catechin | 19.99 ± 1.57 | [8] |

| Tannic Acid | 21.78 ± 1.07 | [8] |

| Trolox | 36.44 ± 0.78 | [8] |

| Ascorbic Acid | Varies by study |[4] |

Kinetic Studies using DPPH

While the endpoint DPPH assay is common, monitoring the reaction kinetically provides deeper insights.[10] The reaction between DPPH and an antioxidant can be monitored continuously over time by recording the absorbance at regular intervals.[11] This allows for the determination of reaction rates and classification of antioxidants based on their reaction speed (e.g., fast, medium, slow).[11]

Kinetic analysis can reveal:

-

Second-order rate constants (k₂): A measure of the reaction speed.[9][11]

-

Stoichiometry (n): The number of DPPH radicals scavenged by one molecule of the antioxidant.[9][13]

-

Antiradical Efficiency (AE): A parameter combining IC₅₀ and the time taken to reach the steady state.[9]

These kinetic studies are particularly valuable in drug development for understanding how an antioxidant compound might behave in a dynamic biological system.

Advantages and Limitations

The DPPH assay is a powerful tool, but it is essential to understand its strengths and weaknesses.

Advantages:

-

Simple and Rapid: The procedure is straightforward, and results can be obtained in under 30 minutes.[2]

-

Cost-Effective: It requires basic spectrophotometric equipment and minimal reagents.[2][12]

-

Reproducible: Standardized protocols lead to consistent and comparable results.[2][5]

-

Versatile: Applicable to both hydrophilic and lipophilic antioxidants in various solvents.[1][2]

Limitations:

-

Not Physiologically Relevant: The DPPH radical is not found in biological systems, so the assay does not fully replicate in vivo conditions.[2]

-

Solvent Dependence: DPPH is only soluble in organic solvents, which can be a problem for samples that are not, and proteins may precipitate in the reaction medium.[1][2]

-

Interference: The absorbance of colored compounds in the test sample can interfere with the measurement.[1][4]

-

Steric Hindrance: The accessibility of the radical site on the DPPH molecule can be sterically hindered, potentially leading to an underestimation of the antioxidant activity of bulky molecules.[5][6]

-

Light Sensitivity: The DPPH radical can degrade when exposed to light, requiring careful handling.[1][2]

Conclusion

The DPPH assay remains an indispensable and widely used method for monitoring the free radical scavenging activity of chemical compounds.[5] Its utility as a rapid screening tool in drug discovery, food science, and quality control is well-established.[2] While endpoint measurements provide a valuable snapshot of antioxidant potential, kinetic studies offer a more dynamic and detailed understanding of the reaction. Researchers and scientists must consider the assay's limitations and, where necessary, complement it with other methods (e.g., ABTS, FRAP, ORAC) to build a comprehensive antioxidant profile.[2] By adhering to standardized protocols and understanding the underlying chemical principles, the DPPH assay can be effectively leveraged to monitor and characterize antioxidant-driven chemical reactions.

References

- 1. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]

- 3. tandfonline.com [tandfonline.com]

- 4. iomcworld.com [iomcworld.com]

- 5. mdpi.com [mdpi.com]

- 6. encyclopedia.pub [encyclopedia.pub]